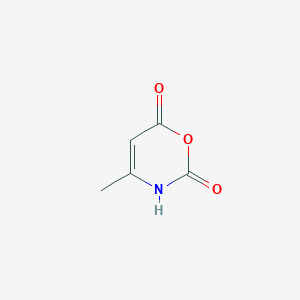
4-Methyl-2H-1,3-oxazine-2,6(3H)-dione
Overview
Description
4-Methyl-2H-1,3-oxazine-2,6(3H)-dione is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 4-methyl-2H-1,3-oxazine-2,6(3H)-dione exhibit promising anticancer properties. For instance, the compound has been investigated for its activity against breast cancer using molecular docking calculations. This research utilized a magnetic solid acid nanocatalyst for the synthesis of oxazine derivatives in an eco-friendly manner, yielding high efficiency and purity .
Biological Activity
The oxazine scaffold is recognized for its broad range of biological activities. Compounds containing the 1,3-oxazine moiety have shown potential as anticancer agents, antimicrobial agents, anti-inflammatory agents, and antiplatelet agents. A comprehensive review highlighted the versatility of this scaffold in drug development .
Synthesis of Derivatives
The synthesis of various derivatives such as 4-bromo and 4,5-dichloro analogs has been reported to enhance biological activity. These derivatives have been prepared through established synthetic routes involving the reaction of this compound with different reagents under controlled conditions .
Agricultural Chemistry
Pesticide Development
this compound is also being explored for its potential applications in agricultural chemistry. Its derivatives are being synthesized for use in developing new pesticides and herbicides. The compound's ability to act as a synthon in the synthesis of more complex molecules makes it valuable in creating effective agricultural chemicals .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its unique chemical structure allows it to be used as a building block in synthesizing polymers with improved thermal stability and mechanical properties. Research has shown that polymers derived from oxazine compounds exhibit enhanced performance characteristics compared to traditional materials .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione, and how can side products be minimized?
- Answer : The compound is synthesized via derivatization of 3-oxauracil. An improved route involves cyclization reactions under controlled anhydrous conditions. Key steps include:
- Use of refluxing acetic anhydride to promote ring closure.
- Purification via recrystallization from ethanol to isolate the product.
- Monitoring by TLC to identify and minimize side products like 4-bromo or 4,5-dichloro derivatives, which may form under halogen-rich conditions .
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?
- Answer : Optimal crystallization is achieved by slow evaporation of a saturated ethanol solution at 293 K. Crystal quality parameters:
- Plate-shaped, colorless crystals with dimensions ~0.46 × 0.30 × 0.10 mm.
- Density: 1.505 Mg/m³ (calculated), 1.46 Mg/m³ (experimental, measured via bromoform/hexane flotation) .
Q. How is the molecular structure confirmed using X-ray crystallography?
- Answer : Key steps include:
- Data collection on a Bruker R3/V diffractometer (MoKα radiation, λ = 0.71073 Å).
- Structure solution via direct methods (SHELXS97) and refinement with SHELXL96.
- Final refinement metrics:
- R-factor : 0.049
- wR-factor : 0.191
- Data-to-parameter ratio : 15.6 .
Advanced Research Questions
Q. How can discrepancies between experimental and calculated refinement metrics (e.g., high wR-factor) be addressed?
- Answer : High wR-factors (e.g., 0.191) often arise from systematic errors or insufficient data. Mitigation strategies:
- Increase data completeness: Collect reflections up to θ = 27.6° (as in ).
- Apply anisotropic displacement parameters for non-H atoms.
- Use weighting schemes (e.g., ) to balance outliers .
Q. What hydrogen-bonding interactions stabilize the crystal packing, and how are they analyzed?
- Answer : The crystal packing is stabilized by intermolecular C–H···O interactions. Methodology:
- Analyze geometric parameters (e.g., bond distances and angles) from the difference Fourier map.
- Use software like SHELXTL to visualize 50% probability displacement ellipsoids and H-bond networks.
- Symmetry operations (e.g., ) reveal inversion-related dimeric interactions .
Q. How does the crystal structure of the 4-methyl derivative compare to halogenated analogs (e.g., 4-bromo or 4,5-dichloro)?
- Answer : Comparative studies show:
- Unit cell variations : The 4-methyl derivative (monoclinic ) has distinct lattice parameters () compared to halogenated analogs, which often exhibit smaller unit cells due to heavier substituents.
- Electronic effects : Methyl groups induce weaker electron-withdrawing effects than halogens, altering dipole moments and packing efficiency .
Q. What strategies optimize the refinement of high-resolution or twinned data for this compound?
- Answer : SHELXL97 is robust for high-resolution refinement. Key steps:
Properties
CAS No. |
51440-82-5 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
4-methyl-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C5H5NO3/c1-3-2-4(7)9-5(8)6-3/h2H,1H3,(H,6,8) |
InChI Key |
OIAKGMHQBFLCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=O)N1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













